molecular formula C13H13FN2O2S B2646593 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide CAS No. 927979-26-8

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide

Cat. No.: B2646593
CAS No.: 927979-26-8
M. Wt: 280.32
InChI Key: DJQWTDSBUVRLRP-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13FN2O2S. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a sulfonamide group, which is a key functional group in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzylamine with 4-formylbenzenesulfonamide under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in the treatment of bacterial infections and has a similar structure.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can enhance its binding affinity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(aminomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)16-19(17,18)13-7-1-10(9-15)2-8-13/h1-8,16H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQWTDSBUVRLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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